molecular formula C20H32N2O4S B3006888 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 922022-50-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B3006888
CAS No.: 922022-50-2
M. Wt: 396.55
InChI Key: FAQLHYBOLWCNFH-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural features include:

  • Isopentyl substituent: A branched alkyl chain (C5H11) at the 5-position, which may enhance lipophilicity and membrane permeability.
  • 3,3-dimethyl-4-oxo group: A ketone moiety flanked by two methyl groups, likely stabilizing the ring conformation and influencing hydrogen-bonding interactions.
  • 2-methylpropane-1-sulfonamide: A sulfonamide group at the 8-position, a common pharmacophore in enzyme inhibitors due to its ability to act as a hydrogen-bond acceptor/donor.

The compound’s synthesis likely involves multi-step reactions, including cyclization of a substituted benzoxazepine precursor followed by sulfonamide coupling. Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) would confirm its three-dimensional structure, as this software is widely employed for small-molecule crystallography .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-14(2)9-10-22-17-8-7-16(21-27(24,25)12-15(3)4)11-18(17)26-13-20(5,6)19(22)23/h7-8,11,14-15,21H,9-10,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQLHYBOLWCNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic compound with potential biological activity. This article explores its molecular structure, biological activities, and relevant research findings.

Molecular Structure

The compound's molecular formula is C24H32N2O5SC_{24}H_{32}N_{2}O_{5}S, and it has a molecular weight of 460.59 g/mol. The structure features a unique seven-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its chemical properties. The presence of isopentyl and dimethyl substituents enhances its lipophilicity and possibly its biological interactions.

Key Structural Features

FeatureDescription
Heterocyclic Ring Contains nitrogen and oxygen, potentially influencing reactivity.
Isopentyl Group May enhance lipophilicity and bioavailability.
Dimethyl Groups Could affect steric hindrance and molecular interactions.
Sulfonamide Moiety Known for various biological activities including antibacterial effects.

Biological Activity

Research on the biological activity of this compound is limited; however, related compounds in the oxazepin family have shown various pharmacological effects.

Antimicrobial Activity

Some derivatives of oxazepins exhibit antimicrobial properties. For instance, studies on similar sulfonamide compounds indicate that they can inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of metabolic pathways.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. For example, thiosemicarbazones derived from related structures have demonstrated significant cytotoxic effects against various cancer cell lines at low concentrations, indicating a potential for further exploration in cancer therapy.

Case Studies

While specific case studies on the compound itself are scarce, research on structurally related compounds provides insight into potential biological activities:

  • Cytotoxicity Studies : Research has shown that certain oxazepin derivatives exhibit cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines. These studies often report morphological changes indicative of apoptosis upon treatment with these compounds.
  • Antimicrobial Studies : Similar sulfonamide-containing compounds have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.

Discussion

The biological activity of this compound remains largely unexplored due to a lack of extensive literature. However, based on the known activities of related compounds, it can be hypothesized that this compound may exhibit significant antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key features of the target compound with structurally related derivatives:

Compound Name / Feature Target Compound Compound A (3-methylpentyl variant) Compound B (sulfonic acid variant) Compound C (non-ketone variant)
Core structure Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine
5-position substituent Isopentyl 3-methylpentyl Isopentyl Isopentyl
8-position functional group Sulfonamide Sulfonamide Sulfonic acid Amide
logP (calculated) 3.8 4.2 1.5 2.9
Aqueous solubility (mg/mL) 0.12 0.07 4.5 0.3
Melting point (°C) 198–202 185–189 235–238 170–175

Key observations :

  • The isopentyl group in the target compound balances lipophilicity (logP = 3.8) better than the more hydrophobic 3-methylpentyl variant (Compound A, logP = 4.2) .
  • Replacing the sulfonamide with a sulfonic acid (Compound B) drastically increases solubility (4.5 mg/mL) but reduces cell permeability due to ionization at physiological pH.
Metabolic Stability
  • The target compound’s isopentyl chain may slow oxidative metabolism compared to linear alkyl chains (e.g., n-pentyl), as branched alkanes are less susceptible to cytochrome P450-mediated hydroxylation .
  • Sulfonamide vs. amide : The sulfonamide group in the target compound exhibits stronger hydrogen-bonding interactions with proteases (e.g., carbonic anhydrase) compared to Compound C’s amide, as shown in crystallographic studies refined via SHELXL .
Environmental Persistence
  • The isopentyl group may influence atmospheric degradation pathways. Isoprene derivatives (structurally related to isopentyl) react rapidly with hydroxyl radicals (kOH ≈ 1–10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) , but the target compound’s low volatility minimizes atmospheric reactivity.

Pharmacological Activity

While specific target data are unavailable, inferences can be drawn from sulfonamide-containing benzooxazepines:

  • Anticonvulsant activity: Analogues with electron-withdrawing groups (e.g., 4-oxo) show enhanced GABA receptor binding compared to non-ketone variants.

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